![molecular formula C18H22N2O5 B12110716 (3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)
(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the hexahydroazepino ring system, followed by the introduction of the indole moiety. Reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or hexahydroazepino ring systems.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique structure and chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, its industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid stands out due to its unique hexahydroazepino structure. Similar compounds may include other indole derivatives or compounds with similar ring systems. The uniqueness of this compound lies in its specific stereochemistry and the presence of both the indole and hexahydroazepino moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
11-[(2-methylpropan-2-yl)oxycarbonylamino]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(24)19-12-8-7-10-5-4-6-11-9-13(16(22)23)20(14(10)11)15(12)21/h4-6,12-13H,7-9H2,1-3H3,(H,19,24)(H,22,23) |
Clave InChI |
FWQFDRMZYZUNJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2=C3C(=CC=C2)CC(N3C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
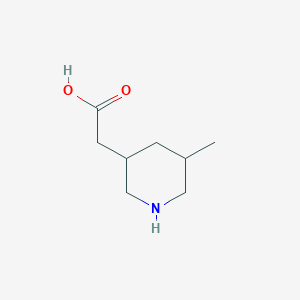
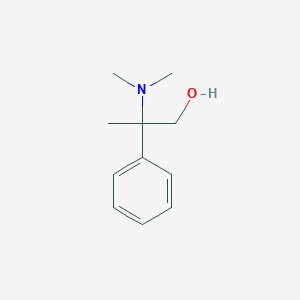
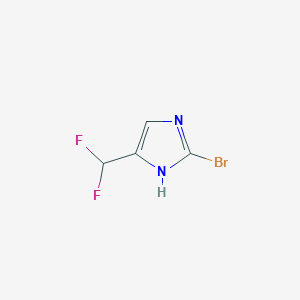
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
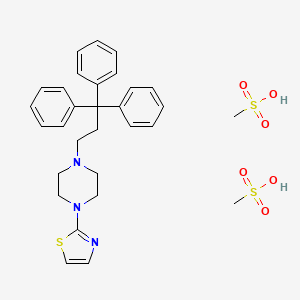



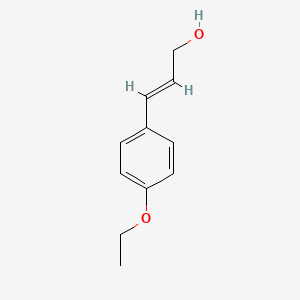
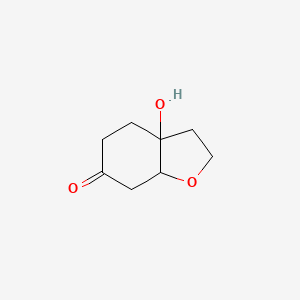
![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
